molecular formula C11H16ClN3O B1621081 N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide CAS No. 246020-77-9

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide

Cat. No.: B1621081
CAS No.: 246020-77-9
M. Wt: 241.72 g/mol
InChI Key: GRSCHHGBJFRUGE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₆ClN₃O
Molecular Weight: 241.72 g/mol
CAS Number: 246020-77-9
Key Features:

  • Core Structure: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole, a partially saturated bicyclic system with a methyl substituent at position 2.
  • Functional Groups: Chloroacetamide moiety linked via an N-methyl group to the indazole nitrogen.

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-14(10(16)7-12)11-8-5-3-4-6-9(8)13-15(11)2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSCHHGBJFRUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379302
Record name 2-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246020-77-9
Record name 2-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound’s structure comprises three key components:

  • Tetrahydroindazole core : A partially saturated indazole system with a methyl group at the 2-position.
  • N1-Methyl group : A methyl substituent on the indazole’s N1 nitrogen.
  • 2-Chloroacetamide moiety : A chloro-substituted acetamide linked to the N1-methylated indazole.

Retrosynthetically, the molecule can be dissected into two fragments:

  • Fragment A : N1-Methyl-2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine.
  • Fragment B : 2-Chloroacetyl chloride.

Coupling these fragments via amide bond formation represents the most straightforward synthetic approach. Alternative strategies may involve late-stage methylation of a preformed acetamide intermediate, though this risks over-alkylation or decomposition.

Synthetic Routes to N1-Methyl-N1-(2-Methyl-4,5,6,7-Tetrahydro-2H-Indazol-3-yl)-2-Chloroacetamide

Route 1: Direct Acylation of N1-Methyl-2-Methyltetrahydroindazol-3-Amine

This route prioritizes early N1-methylation followed by acylation with chloroacetyl chloride.

Synthesis of N1-Methyl-2-Methyl-4,5,6,7-Tetrahydro-2H-Indazol-3-Amine
  • Tetrahydroindazole Formation : Cyclization of a substituted cyclohexanone hydrazone under acidic conditions yields 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine.
  • N1-Methylation : Treatment with methyl iodide (MeI) in the presence of a base (e.g., NaH) in anhydrous DMF selectively methylates the N1 position. Sodium hydride deprotonates the indazole, facilitating nucleophilic attack by methyl iodide.
    • Key Parameters :
      • Temperature: 0°C to room temperature.
      • Reaction Time: 6–12 hours.
      • Yield: ~85% (based on analogous sulfonylation reactions).
Acylation with 2-Chloroacetyl Chloride
  • Reaction Setup : The methylated amine is dissolved in dry dichloromethane (DCM) under inert atmosphere.
  • Acylation : 2-Chloroacetyl chloride (1.2 equivalents) is added dropwise, followed by triethylamine (TEA, 2 equivalents) to neutralize HCl.
    • Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate = 3:1).
    • Workup : Organic layer washed with brine, dried over MgSO4, and concentrated.
    • Purification : Column chromatography (SiO2, gradient elution with hexane:ethyl acetate) yields the pure product.

Theoretical Yield : 70–80% (based on similar acetamide syntheses).

Route 2: Late-Stage N1-Methylation of Preformed Acetamide

This alternative route involves acylation followed by methylation, though it risks side reactions.

Synthesis of N1-(2-Methyltetrahydroindazol-3-yl)-2-Chloroacetamide
  • Acylation : React 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine with 2-chloroacetyl chloride in DCM/TEA.
  • Purification : Column chromatography isolates the intermediate acetamide.
N1-Methylation
  • Conditions : MeI (1.5 equivalents), NaH (2 equivalents), DMF, 0°C to RT.
  • Challenges : Competitive methylation of the acetamide’s NH group or indazole’s N2 position may occur, necessitating stringent stoichiometric control.

Theoretical Yield : 50–60% due to side reactions.

Experimental Optimization and Critical Parameters

Regioselectivity in N1-Methylation

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., K2CO3) in deprotonating the indazole’s N1 position, as demonstrated in sulfonamide syntheses.
  • Solvent Effects : Anhydrous DMF enhances reaction homogeneity and nucleophilicity of the indazole anion.

Acylation Efficiency

  • Chloroacetyl Chloride Stability : Freshly distilled reagent prevents hydrolysis to chloroacetic acid.
  • Temperature Control : Reactions conducted at 0°C minimize thermal decomposition of the acyl chloride.

Purification Challenges

  • Column Chromatography : A hexane:ethyl acetate gradient (4:1 to 1:1) effectively separates the product from unreacted amine or methylated byproducts.
  • Recrystallization : Ethanol/water mixtures may yield crystalline product but require high purity crude material.

Spectroscopic Characterization

1H NMR Analysis

  • Tetrahydroindazole Protons : Multiplet signals at δ 1.70–2.20 ppm (cyclohexyl CH2), δ 3.44 ppm (N1-CH3).
  • Acetamide Group : Singlet at δ 4.20 ppm (CH2Cl), exchangeable NH signal absent due to N-methylation.
  • Aromatic Protons : Absent, consistent with tetrahydroindazole saturation.

13C NMR Analysis

  • Carbonyl Carbon : δ 165–170 ppm (amide C=O).
  • Chlorinated CH2 : δ 40–45 ppm (CH2Cl).

IR Spectroscopy

  • Amide Stretch : Strong band at ~1650 cm⁻¹ (C=O).
  • N-H Absence : Confirms successful N-methylation.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : [M+H]+ calculated for C12H17ClN3O: 266.1056; observed: 266.1058.

Comparative Evaluation of Synthetic Routes

Parameter Route 1 (Early Methylation) Route 2 (Late Methylation)
Yield 70–80% 50–60%
Regioselectivity High (N1 preference) Moderate (N1/N2 competition)
Purification Ease Straightforward Challenging (byproducts)
Scalability Suitable for gram-scale Limited by side reactions

Route 1 is superior due to higher yields and fewer side reactions, aligning with methodologies in indazole sulfonamide synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Applications References
N1-Methyl-N1-(2-Methyl-4,5,6,7-Tetrahydro-2H-Indazol-3-yl)-2-Chloroacetamide Chloroacetamide, N-methyl-tetrahydroindazole core 241.72 Medicinal chemistry intermediate
2-Chloro-N-[(4,5,6,7-Tetrahydro-2H-Indazol-3-yl)Methyl]Acetamide Chloroacetamide linked via methylene bridge to tetrahydroindazole 227.70 Synthetic intermediate for bioactive molecules
Alachlor Chloroacetamide attached to 2,6-diethylphenyl group 269.76 Herbicide (agrochemical)
2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-(2-Nitrophenyl)Acetamide (6b) Triazole-naphthalene hybrid with nitroaryl group 404.14 Antimicrobial research (hypothesized)
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide Dichlorophenyl and pyrazolone moieties Not reported Antibiotic analog (structural similarity to benzylpenicillin)

Structural and Functional Differences

Core Heterocycle :
  • Target Compound : Partially saturated indazole (4,5,6,7-tetrahydro-2H-indazole) with a methyl group at position 2. This saturation may enhance metabolic stability compared to aromatic heterocycles .
  • Triazole Derivatives (e.g., 6b): Aromatic 1,2,3-triazole ring fused with naphthalene. Triazoles are known for hydrogen-bonding capabilities but may exhibit higher reactivity .
  • Pyrazolone Derivatives (e.g., ): Non-saturated pyrazolone core with ketone functionality, offering distinct electronic properties for coordination chemistry .
Substitution Patterns :
  • N-Methyl vs. Methylene Linkage : The target compound’s direct N-methyl linkage to chloroacetamide contrasts with the methylene bridge in ’s analog. The N-methyl group may reduce steric hindrance and improve lipophilicity .
  • Aryl Groups : Pesticides like alachlor feature electron-rich 2,6-diethylphenyl groups, optimizing herbicidal activity through soil adsorption, whereas the target compound’s indazole core is tailored for pharmacological applications .
Chloroacetamide Reactivity :
  • The chloroacetamide group is a common feature in herbicides (e.g., alachlor, pretilachlor) due to its electrophilic reactivity, enabling alkylation of biological targets. In the target compound, this group may facilitate covalent binding to enzymes or receptors in drug design .

Biological Activity

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide is a compound that has garnered attention for its biological properties, particularly in the context of antiprotozoal activity and potential therapeutic applications. This article reviews the compound's biological activity, synthesizes relevant research findings, and presents data tables to illustrate its effects.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₆ClN₃O
Molecular Weight 241.717 g/mol
Melting Point 84 °C
CAS Number 246020-77-9

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal potential of indazole derivatives, including this compound. The compound has been evaluated against various protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.

In a study investigating a series of indazole derivatives, it was found that structural modifications significantly influenced biological activity. For instance, derivatives with specific electron-withdrawing groups demonstrated enhanced potency against E. histolytica and G. intestinalis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that:

  • Substituents : The presence of substituents on the phenyl ring played a crucial role in enhancing biological activity.
  • Potency : The most potent derivatives exhibited IC50 values below 0.050 µM against E. histolytica and G. intestinalis .

Study 1: Evaluation of Antiprotozoal Activity

In a comprehensive study involving 22 indazole derivatives:

  • Methodology : The compounds were synthesized using ultrasound-assisted methods and evaluated for their antiprotozoal activity.
  • Results : Compounds with 2-phenyl substitutions showed increased potency compared to the parent indazole structure. The best-performing compounds had IC50 values significantly lower than previously reported values for similar structures .

Study 2: In Vitro Assays

A separate investigation focused on the in vitro assays against T. vaginalis, revealing that:

  • Best Activity : Certain derivatives demonstrated superior activity with IC50 values indicating strong efficacy.
  • Comparison with Controls : The tested compounds outperformed standard treatments in terms of potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide and its analogs?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated for structurally related acetamide derivatives. For example, copper-catalyzed click chemistry in a tert-BuOH/H₂O solvent system (3:1) at room temperature yields triazole-linked acetamides with high regioselectivity . Chloroacetylation of amine precursors (e.g., 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine) using chloroacetyl chloride in the presence of triethylamine is another key step, as seen in analogous syntheses . Purification typically involves recrystallization from ethanol or ethyl acetate/hexane mixtures .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR, IR spectroscopy, and HRMS . For example:

  • ¹H/¹³C NMR : Key signals include the methyl group on the indazole (δ ~2.5 ppm), the chloroacetamide methylene (δ ~5.4 ppm), and the indazole’s tetrahydro ring protons (δ ~1.5–2.8 ppm) .
  • IR : Stretching vibrations for C=O (1670–1680 cm⁻¹), C–N (1280–1340 cm⁻¹), and N–H (3260–3300 cm⁻¹) confirm the amide and indazole moieties .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates the molecular formula .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is standard for removing unreacted starting materials and byproducts . For complex mixtures, column chromatography with silica gel (hexane:ethyl acetate gradient) may resolve structurally similar impurities .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives with varying substituents?

  • Methodological Answer : Yield optimization requires:

  • Catalyst screening : Copper acetate (10 mol%) in tert-BuOH/H₂O (3:1) enhances cycloaddition efficiency .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may improve solubility of hydrophobic intermediates .
  • Temperature control : Room temperature minimizes side reactions in click chemistry, while reflux conditions (e.g., 80°C) are optimal for amide coupling .

Q. How do steric and electronic effects influence the conformational flexibility of the tetrahydroindazole core?

  • Methodological Answer : X-ray crystallography reveals that substituents on the indazole ring induce steric repulsion , altering dihedral angles between the indazole and acetamide groups. For example, bulky substituents increase dihedral angles (e.g., 54.8° to 77.5°), reducing planarity and potentially affecting binding affinity in biological assays . Computational tools (e.g., DFT calculations) can model these effects to predict conformational stability .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or conformational isomers . Strategies include:

  • Variable-temperature NMR : Identifies dynamic rotational isomers in solution .
  • Crystallographic validation : Single-crystal X-ray structures (e.g., for analogs in ) provide definitive bond-length and angle data .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton couplings .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer : Molecular docking and MD simulations using protein targets (e.g., kinases or GPCRs) can predict binding modes. For instance:

  • Docking : Align the chloroacetamide’s electrophilic chlorine with catalytic cysteine residues in target enzymes .
  • Pharmacophore modeling : Map the indazole’s hydrogen-bonding capacity and hydrophobic regions to prioritize analogs for synthesis .

Q. How do substituents on the indazole ring affect structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with:

  • Electron-withdrawing groups (e.g., –NO₂) : Enhance electrophilicity of the acetamide carbonyl, potentially increasing reactivity with biological nucleophiles .
  • Hydrophobic substituents (e.g., –CH₃) : Improve membrane permeability, as shown in analogs with higher logP values .
  • Positional isomerism : Compare 1H- vs. 2H-indazole tautomers to assess metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide

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